molecular formula C8H14O3 B1253710 2-(4-Hydroxycyclohexyl)acetic acid CAS No. 68592-22-3

2-(4-Hydroxycyclohexyl)acetic acid

Cat. No. B1253710
CAS RN: 68592-22-3
M. Wt: 158.19 g/mol
InChI Key: ALTAAUJNHYWOGS-UHFFFAOYSA-N
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Description

2-(4-Hydroxycyclohexyl)acetic acid is a chemical compound that features prominently in research due to its potential applications in various fields of chemistry and biochemistry. This compound is notable for its unique structure, which allows it to participate in a variety of chemical reactions and exhibit distinctive physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds, such as 1-amino-4-hydroxycyclohexane-1-carboxylic acids, demonstrates the versatility and complexity of synthesizing hydroxycyclohexyl derivatives. These compounds are synthesized through selective transformations and Diels–Alder cycloaddition, highlighting the intricate methods required to produce such molecules (Avenoza et al., 1999).

Molecular Structure Analysis

The molecular structure of hydroxycyclohexyl derivatives is confirmed through techniques like X-ray structure determination. This method provides unambiguous confirmation of the stereochemistry of intermediates, crucial for understanding the reactivity and properties of the compound (Avenoza et al., 1999).

Chemical Reactions and Properties

The chemical reactivity of 2-(4-Hydroxycyclohexyl)acetic acid derivatives includes their participation in various synthesis reactions, such as the creation of trans-2-(2′-aminocyclohexyloxy)- and trans-2-(2′-azidocyclohexyloxy)acetic acid, showcasing their utility in producing functionally diverse compounds (Kikelj et al., 1991).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure significantly influence the compound's applications. The structural determination of similar compounds, like 2-(1-Amino-4-tert-butylcyclohexyl)acetic acid hemihydrate, through X-ray diffraction, sheds light on the complex intermolecular interactions and stability of these molecules (Wani et al., 2013).

Chemical Properties Analysis

The chemical properties of 2-(4-Hydroxycyclohexyl)acetic acid derivatives, including acidity, reactivity with other chemical agents, and participation in the formation of cocrystals, highlight their potential for creating novel materials with tailored properties. Studies on the formation of cocrystals and the interactions between carboxylic acids and organic bases offer insights into the compound's versatility in forming structurally diverse assemblies (Byriel et al., 1992).

Scientific Research Applications

Cyclohexylacetic Acid Derivatives in Natural Products

A study focused on the isolation of cyclohexylacetic acid derivatives from Emilia sonchifolia, including a compound structurally similar to 2-(4-Hydroxycyclohexyl)acetic acid, demonstrates the occurrence of these compounds in natural sources and their potential biological relevance (Shen et al., 2013).

Metabolic Pathways and Health

Research has identified cis- and trans-4-hydroxycyclohexylacetic acid, closely related to 2-(4-Hydroxycyclohexyl)acetic acid, in the urine of individuals with a specific metabolic condition, indicating its potential role in human metabolic pathways (Niederwieser, Wadman, & Danks, 1978).

Synthesis of Heterocyclic Phosphonic Acids

The synthesis of 2-hydroxy-4-heterocyclic phosphonic acids, achieved from ketones, illustrates the chemical versatility and potential applications of compounds structurally related to 2-(4-Hydroxycyclohexyl)acetic acid in creating new chemical entities (Louaisil, Rabasso, & Fadel, 2009).

Stereospecificity in Chemical Ionization

A study on the stereospecificity in the elimination of acetic acid from ions of acetates sheds light on the behavior of compounds like 2-(4-Hydroxycyclohexyl)acetic acid under specific chemical conditions, which is crucial in understanding their chemical properties and reactions (Kuzmenkov, Etinger, & MandelbaumM, 1999).

Development of Novel Drug Delivery Systems

Research on polyketal microparticles, including those derived from compounds like 2-(4-Hydroxycyclohexyl)acetic acid, has shown promise in enhancing the delivery of proteins to macrophages, indicating potential applications in drug delivery systems (Lee et al., 2007).

Safety and Hazards

While specific safety and hazards information for 2-(4-Hydroxycyclohexyl)acetic acid is not available, it is generally recommended to use personal protective equipment, avoid breathing vapors, mist, or gas, ensure adequate ventilation, and remove all sources of ignition when handling similar chemical compounds .

properties

IUPAC Name

2-(4-hydroxycyclohexyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c9-7-3-1-6(2-4-7)5-8(10)11/h6-7,9H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALTAAUJNHYWOGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80988271
Record name (4-Hydroxycyclohexyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80988271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name cis-4-Hydroxycyclohexylacetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000451
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-(4-Hydroxycyclohexyl)acetic acid

CAS RN

68592-23-4, 99799-09-4, 68592-22-3
Record name (4-Hydroxycyclohexyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80988271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Hydroxycyclohexyl)acetic Acid (cis- and trans- mixture)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name cis-4-Hydroxycyclohexylacetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000451
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

To a solution of D-4-hydroxy phenylglycine dissolved in 3N NaOH was added Raney nickel (6.75 g) and water (45 mL) and the mixture was then hydrogenated on a Parr hydrogenator at 50-80° C. for 24 h at 40 psi of hydrogen. The reaction mixture was filtered through Celite, washed with dioxane, filtered and concentrated to 20 mL. An additional 20 mL of dioxane was added and the reaction was cooled to 0° C. and triethylamine (2.72 mL, 19.4 mmol) was added, followed by 4-(2-butynyloxy)-benzenesulfonyl chloride (3.21 g, 13.2mmol). The mixture was stirred at room temperature overnight and then concentrated in vacuo. The residue was dissolved in water and neutralized with 1N HCl to pH 2-3. The precipitated white solid was filtered to provide 2.8 g of (2R)-{[4-(2-butynyloxy)phenyl]sulfonyl}amino)(4-hydroxycyclohexyl)ethanoic acid. mp 90-100° C. Electrospray Mass Spec 382.1 (M+H)+.
[Compound]
Name
D-4-hydroxy phenylglycine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
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Quantity
2.72 mL
Type
reactant
Reaction Step Three
Quantity
3.21 g
Type
reactant
Reaction Step Four
Name
Quantity
45 mL
Type
reactant
Reaction Step Five
Quantity
6.75 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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